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Introduction
Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a

cornerstone pharmacological tool in the field of purinergic signaling.[1] It is widely recognized

as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated

by extracellular adenosine triphosphate (ATP).[1][2] The ability of PPADS to block these

receptors has made it an invaluable agent for elucidating the diverse physiological and

pathophysiological roles of P2X-mediated signaling. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological activity of PPADS, complete with detailed experimental protocols and a

visualization of its place in cellular signaling.

Chemical Structure and Physicochemical Properties
PPADS is a synthetic compound characterized by a pyridoxal phosphate core linked to an

azophenyl disulfonic acid moiety.[2] The most commonly used form in research is the

tetrasodium salt.[2]

Chemical Structure of PPADS

IUPAC Name: 4-[(E)-{4-formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]pyridin-2-

yl}diazenyl]benzene-1,3-disulfonic acid[3]
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Molecular Formula (Acid Form): C₁₄H₁₄N₃O₁₂PS₂[1][3]

Molecular Formula (Tetrasodium Salt): C₁₄H₁₀N₃Na₄O₁₂PS₂[2][4]

Molecular Weight (Acid Form): 511.37 g/mol [3]

Molecular Weight (Tetrasodium Salt): 599.30 g/mol [4]

CAS Number (Acid Form): 149017-66-3[3]

CAS Number (Tetrasodium Salt): 192575-19-2[3][4]

The structural features of PPADS, particularly the negatively charged sulfonate and phosphate

groups, are crucial for its interaction with positively charged residues within the ATP-binding

pocket of P2X receptors.

Quantitative Data Summary
The following table summarizes key quantitative data for PPADS, providing a quick reference

for its physical and pharmacological properties.
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Property Value Source(s)

Molecular Formula (Acid) C₁₄H₁₄N₃O₁₂PS₂ [1][3]

Molecular Weight (Acid) 511.4 g/mol [1]

Molecular Formula

(Tetrasodium Salt)
C₁₄H₁₀N₃Na₄O₁₂PS₂ [2][4]

Molecular Weight (Tetrasodium

Salt)
599.3 g/mol [2]

Appearance Orange solid [2][3]

Solubility in Water

(Tetrasodium Salt)
Up to 100 mM [2][3]

λmax 363, 482 nm [2]

IC₅₀ at P2X₁ Receptors 68 nM [2][5]

IC₅₀ at P2X₂ Receptors 1 - 2.6 µM [2]

IC₅₀ at P2X₃ Receptors 214 nM [2][5]

IC₅₀ at P2X₅ Receptors 1 - 2.6 µM [6]

Mechanism of Action and Signaling Pathway
PPADS functions as a non-selective antagonist of P2X receptors. Upon activation by

extracellular ATP, these receptors, which are ligand-gated ion channels, open to allow the influx

of cations such as Na⁺ and Ca²⁺.[3] This ion flux leads to membrane depolarization and a

cascade of downstream cellular events. PPADS inhibits this process by binding to the P2X

receptor, though not in a simple competitive manner with ATP. Evidence suggests that PPADS

may act at an allosteric site, sterically hindering ATP from accessing its binding pocket and

thereby preventing receptor activation.[1]

The following diagram illustrates the P2X receptor signaling pathway and the inhibitory action

of PPADS.
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Caption: P2X receptor signaling pathway and the inhibitory effect of PPADS.
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Experimental Protocols
To characterize the inhibitory activity of PPADS on P2X receptors, two primary experimental

methodologies are employed: electrophysiology (patch-clamp) and calcium imaging assays.

Electrophysiology (Patch-Clamp) Assay for IC₅₀
Determination
This method directly measures the ion flow through P2X receptor channels, offering a high-

resolution assessment of antagonist activity.

1. Materials:

Cells expressing the P2X receptor of interest (e.g., HEK293 cells)

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette fabrication

Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, 13 glucose; pH adjusted to 7.4)

Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-

ATP; pH adjusted to 7.2)

P2X receptor agonist (e.g., ATP or α,β-methylene ATP)

PPADS stock solution

2. Methodology:

Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with intracellular solution.

Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell

membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-
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cell configuration.

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

Agonist Application: Perfuse the cell with the extracellular solution containing a known

concentration of the P2X agonist to elicit an inward current.

Antagonist Application: After the agonist-induced current stabilizes, co-perfuse the cell with

the agonist and a specific concentration of PPADS. Alternatively, pre-incubate the cell with

PPADS for a set duration before agonist application.

Data Recording: Record the current responses before, during, and after the application of

PPADS.

Data Analysis:

Measure the peak amplitude of the agonist-induced current in the absence and presence

of various concentrations of PPADS.

Calculate the percentage of inhibition for each PPADS concentration.

Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the

data with a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Calcium Imaging Assay for IC₅₀ Determination
This high-throughput method measures the influx of calcium through P2X receptors upon

activation.

1. Materials:

Cells stably expressing the P2X receptor of interest

96-well or 384-well black-walled, clear-bottom microplates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

P2X receptor agonist (e.g., ATP)

PPADS stock solution

Fluorescent plate reader with an injection system

2. Methodology:

Cell Plating: Seed cells into the microplate wells and allow them to adhere overnight.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

Remove the culture medium from the cells and add the dye loading buffer.

Incubate the plate for 30-60 minutes at 37°C, protected from light.[7]

Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]

Antagonist Incubation:

Prepare serial dilutions of PPADS in HBSS.

Add the PPADS solutions to the appropriate wells and incubate for 15-30 minutes at room

temperature.[4] Include a vehicle control.

Agonist Stimulation and Data Acquisition:

Place the microplate in the fluorescent plate reader.

Establish a baseline fluorescence reading for each well.

Add a pre-determined concentration of the P2X agonist to all wells simultaneously using

an automated dispenser.
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Immediately begin kinetic measurement of fluorescence intensity for a defined period

(e.g., 1-5 minutes).[4]

Data Analysis:

The increase in fluorescence intensity corresponds to the influx of calcium.

Calculate the percentage of inhibition for each PPADS concentration relative to the control

(agonist only) response.[4]

Plot the percentage of inhibition against the antagonist concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.[4]

Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a P2X

receptor antagonist like PPADS.
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Caption: A typical experimental workflow for validating a P2X receptor antagonist.

Conclusion
PPADS remains a pivotal pharmacological agent for the investigation of P2X receptor function.

Its well-defined chemical structure, characterized physicochemical properties, and established

mechanism of action make it a reliable tool for both in vitro and in vivo studies. This technical

guide provides the essential information and protocols to facilitate its effective and appropriate

use in research and drug development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. P2 receptors: intracellular signaling [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

6. medchemexpress.com [medchemexpress.com]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and
Pharmacological Profile of PPADS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139075#what-is-ppads-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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